![molecular formula C8H6ClFO3 B2893522 3-Chloro-2-fluoro-6-methoxybenzoic acid CAS No. 1782016-34-5](/img/structure/B2893522.png)
3-Chloro-2-fluoro-6-methoxybenzoic acid
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Overview
Description
3-Chloro-2-fluoro-6-methoxybenzoic acid is a chemical compound with the molecular formula C8H6O3FCl and a molecular weight of 204.58 . It is used in various chemical reactions and has potential applications in different fields of chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chloro group, a fluoro group, a methoxy group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis
This compound is a neat compound . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the searched resources.Scientific Research Applications
Synthesis and Chemical Properties
3-Chloro-2-fluoro-6-methoxybenzoic acid and its derivatives are pivotal in synthesizing various complex molecules. For instance, it serves as a precursor for benzo[b]thiophene derivatives, highlighting its role in synthesizing compounds with potential antiovulatory actions (E. Campaigne & Chung S. Kim, 1983). Furthermore, it's involved in the creation of N-alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives, showcasing its utility in producing compounds with varied physico-chemical properties (M. Tudose et al., 2010).
Agricultural and Environmental Applications
In the context of agriculture, the modification of salicylic acid derivatives, including those similar to this compound, has been explored for inducing plant defenses against pathogens. These studies have found that specific halogenated derivatives can significantly enhance plant resistance to diseases like tobacco mosaic virus, emphasizing the potential agricultural applications of such compounds (F. P. Silverman et al., 2005).
Biodegradation and Environmental Detoxification
The environmental fate and biodegradation of similar compounds, such as 3,6-dichloro-2-methoxybenzoic acid (dicamba), have been extensively studied. Research shows that specific microbes use enzymes like dicamba monooxygenase to degrade dicamba efficiently, converting it into less harmful products. This biodegradation process is crucial for mitigating the environmental impact of widespread herbicide use, providing insights into microbial pathways for detoxifying herbicide-contaminated environments (Razvan V. Dumitru et al., 2009).
Mechanism of Action
Target of Action
Similar compounds are often used as building blocks in the synthesis of more complex molecules, suggesting that its targets could be varied depending on the final compound it is incorporated into .
Mode of Action
The benzylic position of similar aromatic compounds is known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized .
Biochemical Pathways
Similar compounds have been used in the synthesis of natural mycotoxins , suggesting that they may interact with biochemical pathways related to these toxins.
Action Environment
Similar compounds are often stored at low temperatures (0-5°c) to maintain their stability .
Biochemical Analysis
Biochemical Properties
Benzoic acid derivatives are known to participate in a variety of biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, often acting as inhibitors or activators . The nature of these interactions can vary widely depending on the specific structure of the derivative and the biomolecules it interacts with .
Cellular Effects
Benzoic acid derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
3-chloro-2-fluoro-6-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYJSKFRXRUEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1782016-34-5 |
Source
|
Record name | 3-chloro-2-fluoro-6-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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